molecular formula C22H21ClN4O3 B2440833 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one CAS No. 941948-29-4

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one

Cat. No. B2440833
CAS RN: 941948-29-4
M. Wt: 424.89
InChI Key: NFEADJSIJVNJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-phenylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21ClN4O3 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel compounds including derivatives related to piperazine structures has been explored for their potential antimicrobial activities. For instance, the synthesis and evaluation of compounds through various chemical reactions have shown that certain derivatives possess good to moderate activities against test microorganisms. This suggests a potential avenue for developing new antimicrobial agents using the core structure of the compound (Bektaş et al., 2007).

Anticancer Potential

Research into derivatives of piperazine and related compounds has also indicated potential anticancer activities. The synthesis of 1,2,4-triazine derivatives bearing piperazine amide moiety, for example, was found to exhibit promising antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2014).

Spectroscopic Investigation and Structure Analysis

Spectroscopic techniques have been utilized to investigate the structure and properties of compounds similar to the mentioned chemical, providing insights into their electronic and vibrational properties. Studies involving FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy have offered detailed interpretations of the spectra, aiding in the understanding of molecular structure, stability, and reactivity (Prabavathi et al., 2015).

Electrochemical Analysis for Forensic Applications

In forensic science, electrochemical methods have been developed for the rapid screening and detection of compounds related to piperazine, such as 1-(3-chlorophenyl) piperazine. These methods provide a fast, sensitive, and portable means for identifying and quantifying such compounds in seized samples, demonstrating the relevance of these chemical structures in forensic investigations (Silva et al., 2021).

properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-30-19-15-20(28)27(16-7-3-2-4-8-16)24-21(19)22(29)26-13-11-25(12-14-26)18-10-6-5-9-17(18)23/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEADJSIJVNJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.